

# A Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzaldehyde

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## Introduction

**4-Fluoro-2-hydroxybenzaldehyde**, a fluorinated aromatic aldehyde, is a significant building block in the synthesis of a wide range of organic compounds. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of derivative molecules, often leading to enhanced metabolic stability and bioavailability. This guide provides a comprehensive overview of **4-Fluoro-2-hydroxybenzaldehyde**, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

## Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-fluoro-2-hydroxybenzaldehyde**.<sup>[1]</sup> It is also commonly known by synonyms such as 4-Fluorosalicylaldehyde and 5-Fluoro-2-formylphenol.<sup>[2]</sup>

Table 1: Physicochemical Properties of **4-Fluoro-2-hydroxybenzaldehyde**

Property	Value	Reference
CAS Number	348-28-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FO <sub>2</sub>	[1]
Molecular Weight	140.11 g/mol	[1]
Appearance	White to yellow to brown or pale-gray to gray solid	[3]
Melting Point	Not Available	
Boiling Point	70-72 °C	[2]
Purity	97% - 99%	[2][3][4]
InChI Key	GBJJCODOZGPTBC-UHFFFAOYSA-N	[1][2]

Table 2: Spectroscopic Data for **4-Fluoro-2-hydroxybenzaldehyde**

Spectrum Type	Data	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55- 7.59 (m, 1H), 6.65-6.75 (m, 2H)	[5]
<sup>13</sup> C NMR	Data available, specific shifts not detailed in the search results.	[1]

## Synthesis and Experimental Protocols

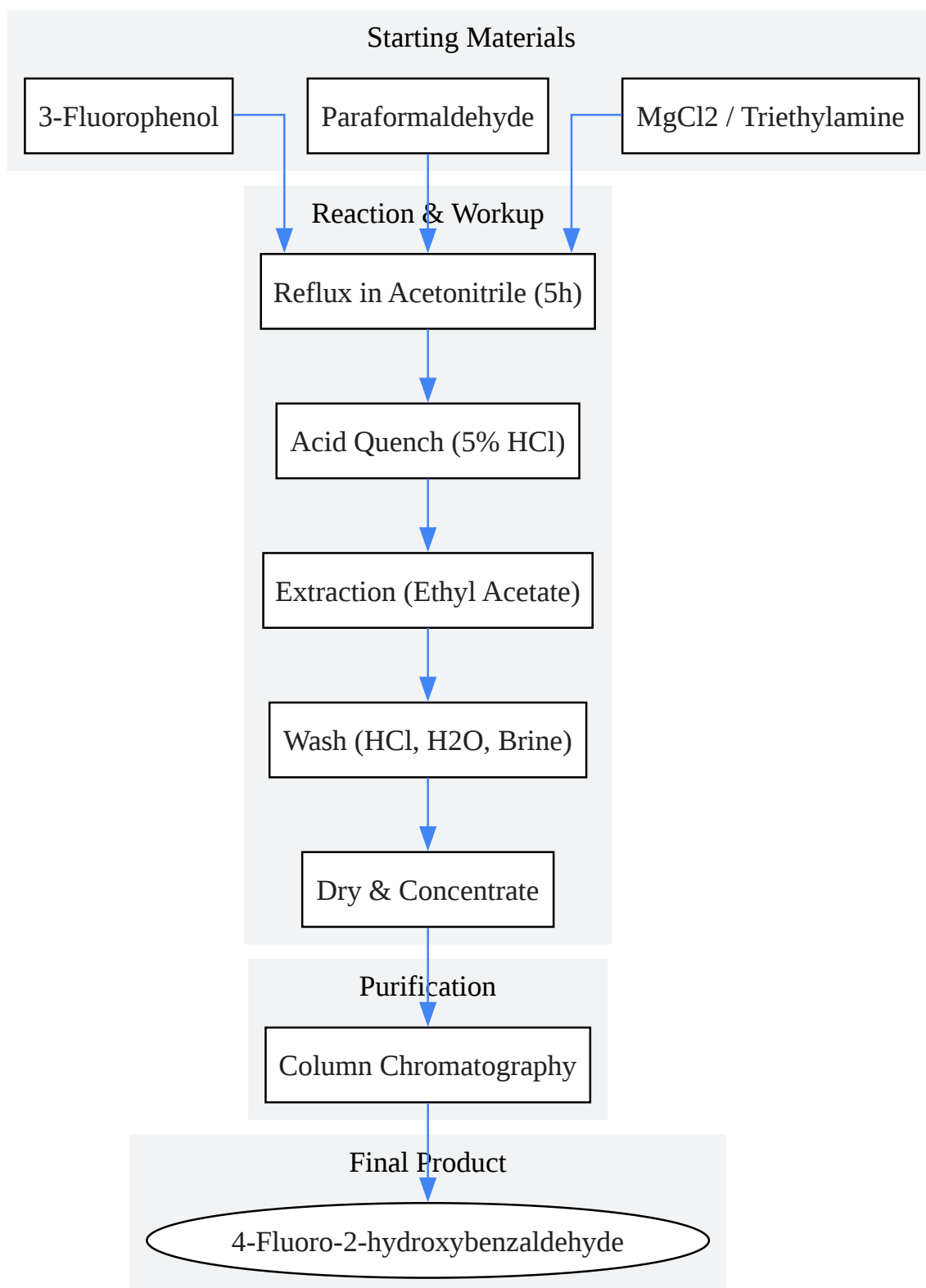
A common synthetic route to **4-Fluoro-2-hydroxybenzaldehyde** involves the reaction of 3-fluorophenol with formaldehyde.[5]

Experimental Protocol: Synthesis from 3-Fluorophenol

- Materials:

- 3-fluorophenol (5 mL, 55.3 mmol)
- Anhydrous acetonitrile (250 mL)
- Magnesium chloride ( $\text{MgCl}_2$ , 14.2 g, 149 mmol)
- Anhydrous triethylamine (27 mL)
- Paraformaldehyde (11 g)
- 5% Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Procedure:
  - To a mixture of 3-fluorophenol and anhydrous acetonitrile, add  $\text{MgCl}_2$ , anhydrous triethylamine, and paraformaldehyde.[\[5\]](#)
  - Stir the reaction mixture under reflux conditions for 5 hours.[\[5\]](#)
  - Cool the mixture to room temperature.[\[5\]](#)
  - Quench the reaction by adding 5% hydrochloric acid (250 mL).[\[5\]](#)
  - Extract the product with ethyl acetate (3 x 100 mL).[\[5\]](#)
  - Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.[\[5\]](#)
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[\[5\]](#)

- Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield **4-fluoro-2-hydroxybenzaldehyde** as a light yellow solid (yield: 65%).[\[5\]](#)



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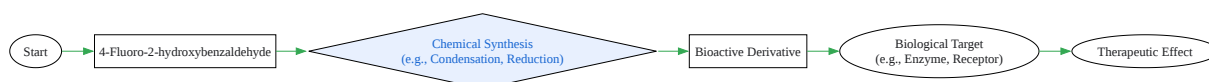
Synthetic Workflow for **4-Fluoro-2-hydroxybenzaldehyde**

## Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in the pharmaceutical industry. The introduction of a fluorine atom can modulate a molecule's acidity, lipophilicity, and metabolic stability. **4-Fluoro-2-hydroxybenzaldehyde** serves as a key intermediate in the synthesis of various biologically active molecules.

- **Intermediate for Physiologically Active Compounds:** This compound is primarily used as an intermediate for pharmaceuticals and pesticides.[6] Its structure, containing fluorine, an aldehyde, and a phenolic hydroxyl group, allows for various chemical modifications.[6]
- **Synthesis of Novel Therapeutics:** Research has shown its use as an intermediate in the synthesis of novel melanin concentrating hormone receptor antagonists and fused tricyclic imidazole-containing medicines.[6]
- **Inhibitors of EGFR Mutants:** A study in Nature Chemical Biology identified compounds derived from structures related to **4-Fluoro-2-hydroxybenzaldehyde** in a drug discovery platform to inhibit EGFR triple mutants.[1]

While direct involvement in a specific signaling pathway for **4-Fluoro-2-hydroxybenzaldehyde** is not extensively documented in the provided search results, its derivatives are designed to interact with biological targets. For instance, hydroxybenzaldehydes have been shown to have antioxidant properties and can modulate cellular responses to oxidative stress.[7]



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Role in Drug Discovery Logic

## Safety and Handling

**4-Fluoro-2-hydroxybenzaldehyde** is classified as a hazardous substance.

Table 3: GHS Hazard Information

Hazard Statement	Code	Description	Reference
Skin Irritation	H315	Causes skin irritation	[1][2]
Eye Irritation	H319	Causes serious eye irritation	[1][2]
Respiratory Irritation	H335	May cause respiratory irritation	[1][2]

#### Safe Handling Procedures:

- Use only in a well-ventilated area.[8]
- Avoid breathing dust and fumes.[8]
- Wear protective gloves, clothing, eye, and face protection.[8]
- Wash exposed body areas thoroughly after handling.[8]
- In case of contact with eyes, rinse cautiously with water for several minutes.[8]
- If inhaled, move the person to fresh air.[8]

Store the compound in a well-ventilated place, keeping the container tightly closed and locked up.[8]

#### Conclusion

**4-Fluoro-2-hydroxybenzaldehyde** is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its applications in the development of new pharmaceuticals continue to expand. A thorough understanding of its properties and safe handling is crucial for researchers and scientists working with this compound. The strategic incorporation of this fluorinated building block holds promise for the discovery of next-generation therapeutics with improved pharmacological profiles.

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